Chembrdg-BB 5100004
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Description
“Chembrdg-BB 5100004” is a chemical compound with the molecular formula C21H14O . It’s available for experimental or research use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Chembrdg-BB 5100004” are not fully detailed in the sources I found. The molecular weight is approximately 282.34 , and the boiling point is around 422.7ºC at 760 mmHg . The density is about 1.26g/cm3 .Scientific Research Applications
Liquid-Phase Syntheses of Inorganic Nanoparticles
- Nanoparticle synthesis is a key area of chemical research, where discoveries like new semiconducting materials have significantly impacted industries such as electronics (Cushing, Kolesnichenko, & O'Connor, 2004).
Crop Protection Bioassay Data
- The ChEMBL database, which includes bioactivity information from literature, is valuable in crop protection research. This involves identifying chemical scaffolds active against specific targets and deconvolution of phenotypic assay targets (Gaulton et al., 2015).
Bioactivity Database for Drug Discovery
- ChEMBL is a comprehensive bioactivity database containing information for drug-like bioactive compounds, useful in chemical biology and drug-discovery research problems (Gaulton et al., 2011).
Advancements in the ChEMBL Database
- ChEMBL has evolved to include data from neglected disease screening, crop protection data, and bioactivity data from patents, enhancing its utility for various scientific applications (Gaulton et al., 2016).
Visualization of Cheminformatics Data
- Tools like PubChemBrowse demonstrate the importance of visualizing large-scale cheminformatics data for drug discovery, highlighting the integration of chemical properties and bioinformatics databases (Choi et al., 2010).
Integration of Structure and Bioactivity Data
- Chemistry Connect integrates data from patents, papers, and internal data to explore connections between compounds, assays, and targets, crucial for pharmaceutical research (Muresan et al., 2011).
properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-13-9-10-18-19(11-13)21-16-7-3-1-5-14(16)20(18)15-6-2-4-8-17(15)21/h1-12,20-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDMGXWCXXHAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385106 |
Source
|
Record name | Pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5100004 | |
CAS RN |
38303-29-6 |
Source
|
Record name | Pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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